molecular formula C20H15N3O2 B15042935 N'-[(E)-1H-benzo[g]indol-3-ylmethylidene]-2-hydroxybenzohydrazide

N'-[(E)-1H-benzo[g]indol-3-ylmethylidene]-2-hydroxybenzohydrazide

Cat. No.: B15042935
M. Wt: 329.4 g/mol
InChI Key: CAZTWBZNNUHJPX-WSDLNYQXSA-N
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Description

N’-[(E)-{1H-BENZO[G]INDOL-3-YL}METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{1H-BENZO[G]INDOL-3-YL}METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE typically involves the condensation of 1H-benzo[g]indole-3-carbaldehyde with 2-hydroxybenzohydrazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is stirred for several hours, and the product is obtained after purification through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{1H-BENZO[G]INDOL-3-YL}METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of N’-[(E)-{1H-BENZO[G]INDOL-3-YL}METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

N-[(E)-1H-benzo[g]indol-3-ylmethylideneamino]-2-hydroxybenzamide

InChI

InChI=1S/C20H15N3O2/c24-18-8-4-3-7-17(18)20(25)23-22-12-14-11-21-19-15-6-2-1-5-13(15)9-10-16(14)19/h1-12,21,24H,(H,23,25)/b22-12+

InChI Key

CAZTWBZNNUHJPX-WSDLNYQXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2NC=C3/C=N/NC(=O)C4=CC=CC=C4O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC=C3C=NNC(=O)C4=CC=CC=C4O

Origin of Product

United States

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